molecular formula C12H11F3O2S B12833208 (1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

Cat. No.: B12833208
M. Wt: 276.28 g/mol
InChI Key: KAKTWVYNDZQZCE-ONGXEEELSA-N
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Description

(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure with a sulfonyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group. The stereochemistry of the compound is defined by the (1S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, where a suitable diene reacts with an alkene under specific conditions to form the bicyclo[2.1.0]pentane structure.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the bicyclic core in the presence of a base such as pyridine.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes that affect enzyme function.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane: A stereoisomer with different spatial arrangement of atoms.

    (1S,4S)-1-((4-(Methyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane: A similar compound with a methyl group instead of a trifluoromethyl group.

    (1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.2.0]hexane: A compound with a different bicyclic structure.

Uniqueness

The uniqueness of (1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H11F3O2S

Molecular Weight

276.28 g/mol

IUPAC Name

(1S,4S)-1-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[2.1.0]pentane

InChI

InChI=1S/C12H11F3O2S/c13-12(14,15)8-1-3-10(4-2-8)18(16,17)11-6-5-9(11)7-11/h1-4,9H,5-7H2/t9-,11-/m0/s1

InChI Key

KAKTWVYNDZQZCE-ONGXEEELSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CC2(C1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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